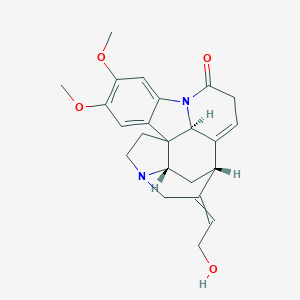![molecular formula C20H15N3OS B236660 N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236660.png)
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide, also known as BMN-673, is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a crucial role in DNA repair, and their inhibition has been shown to increase the sensitivity of cancer cells to chemotherapy and radiation therapy.
作用機序
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide selectively inhibits PARP enzymes, which are involved in the repair of single-strand DNA breaks. Inhibition of PARP leads to the accumulation of DNA damage, which can be lethal to cancer cells. Moreover, PARP inhibition has been shown to enhance the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to induce apoptosis (programmed cell death) in cancer cells, both in vitro and in vivo. In addition, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been shown to inhibit tumor growth and metastasis in preclinical models of cancer. However, the effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide on normal cells and tissues are not well understood and require further investigation.
実験室実験の利点と制限
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a potent and selective PARP inhibitor, which makes it a valuable tool for studying the role of PARP enzymes in DNA repair and cancer biology. However, the high potency of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide also poses challenges in designing experiments that avoid off-target effects. Moreover, the cost and availability of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide may limit its use in some research settings.
将来の方向性
The potential clinical applications of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide are currently being investigated in clinical trials. Future research directions include identifying biomarkers that predict response to PARP inhibitors, investigating the mechanisms of resistance to PARP inhibitors, and exploring novel combination therapies that enhance the efficacy of PARP inhibitors. Moreover, the effects of PARP inhibition on normal cells and tissues need to be further characterized to ensure the safety and efficacy of PARP inhibitors in clinical settings.
In conclusion, N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide is a promising PARP inhibitor with potential applications in cancer treatment. Further research is needed to fully understand the biochemical and physiological effects of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide and to identify optimal therapeutic strategies for its clinical use.
合成法
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide involves the reaction of 2-methyl-4-nitroaniline with 2-chloronicotinic acid, followed by reduction of the nitro group and cyclization with sulfur and carbon disulfide to form the benzothiazole ring. The resulting compound is then coupled with 4-aminophenyl nicotinamide to yield N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide.
科学的研究の応用
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has been extensively studied for its potential use in cancer treatment. It has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of various types of cancer, including breast, ovarian, and pancreatic cancer. N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide has also been shown to be effective in treating tumors with defects in DNA repair pathways, such as BRCA1/2-mutant cancers.
特性
製品名 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]nicotinamide |
|---|---|
分子式 |
C20H15N3OS |
分子量 |
345.4 g/mol |
IUPAC名 |
N-[4-(1,3-benzothiazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H15N3OS/c1-13-11-14(20-23-17-6-2-3-7-18(17)25-20)8-9-16(13)22-19(24)15-5-4-10-21-12-15/h2-12H,1H3,(H,22,24) |
InChIキー |
SIAIWAIHVPHVNI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4 |
正規SMILES |
CC1=C(C=CC(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CN=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![N-[2-(3-methoxyphenyl)-1,3-benzoxazol-5-yl]-3-methylbutanamide](/img/structure/B236622.png)

![N-[5-methoxy-2-(1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B236634.png)
![N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-4-ethylbenzamide](/img/structure/B236638.png)
![(1R,2S,3'R,4S,5'S,7S,8R,9S,12S,13S,16S,18S)-5'-Hydroxy-16-[(2S,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-3,4-bis[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy]oxan-2-yl]oxy-3',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,6'-oxane]-2'-one](/img/structure/B236647.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236649.png)
![5-(5-bromothiophen-2-yl)-1-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B236653.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2-chlorobenzamide](/img/structure/B236658.png)